

Technical Guide: 5-Chlorodescyano Citalopram Oxalate

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Compound of Interest

Compound Name: *5-Chlorodescyano Citalopram*

Oxalate

CAS No.: 64169-46-6

Cat. No.: B602183

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Characterization, Solubility Profiling, and Analytical Integration

Executive Summary

5-Chlorodescyano Citalopram Oxalate (CAS: 64169-46-6) is a critical process-related impurity and degradation product in the synthesis and stability profiling of Citalopram and Escitalopram. Chemically defined as 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-5-chlorophthalane oxalate, it represents a structural analog where the polar nitrile (-CN) group of the parent API is substituted by a lipophilic chlorine (-Cl) atom.

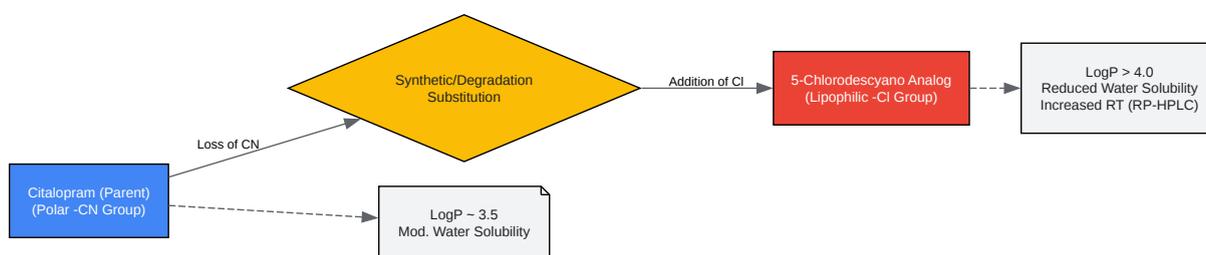
This substitution fundamentally alters the physicochemical profile, specifically increasing lipophilicity (LogP) and modifying the solubility equilibrium compared to the parent drug. This guide provides the technical specifications, solubility behaviors, and self-validating protocols required for the accurate identification and quantification of this impurity in pharmaceutical matrices.

Chemical Identity & Structural Architecture

Parameter	Technical Specification
Common Name	5-Chlorodescyano Citalopram Oxalate
Pharmacopoeial Designation	EP: Impurity E USP: Related Compound G (Note: USP often references the HBr salt; this guide focuses on the Oxalate)
CAS Number	64169-46-6 (Oxalate Salt) 64169-45-5 (Free Base)
Molecular Formula	C ₂₁ H ₂₃ ClFNO ₅ (C ₁₉ H ₂₁ ClFNO[1][2] · C ₂ H ₂ O ₄)
Molecular Weight	423.86 g/mol (Free Base: ~333.82 g/mol)
Structural Modification	C-5 Nitrile (-CN) Chlorine (-Cl) substitution

Structural Impact Visualization

The following diagram illustrates the structural relationship and the resulting polarity shift that dictates solubility and HPLC retention behavior.



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Figure 1: Structural evolution from Citalopram to its 5-Chloro analog, highlighting the shift in physicochemical properties.

Solubility Data & Physicochemical Profile[3]

Solubility Matrix

Unlike the highly soluble parent hydrobromide salt, the **5-Chlorodescyano Citalopram Oxalate** exhibits "Sparingly Soluble" to "Slightly Soluble" behavior in aqueous media due to the increased lipophilicity of the chloro-substituent and the lattice energy of the oxalate form.

Solvent System	Solubility Classification	Estimated Conc. (mg/mL)	Application Context
Methanol (MeOH)	Soluble	> 25 mg/mL	Primary Diluent: Use for stock solution preparation.
DMSO	Freely Soluble	> 50 mg/mL	Alternative for NMR or high-conc. stocks.
Water (pH 7.0)	Slightly Soluble	< 1-5 mg/mL	Risk: Do not use as primary solvent for stock preparation.
0.1N HCl	Soluble	> 10 mg/mL	Protonation of the tertiary amine enhances solubility.
Acetonitrile	Sparingly Soluble	< 10 mg/mL	Use only as a co-solvent (diluent).

Mechanistic Insight (Expertise & Experience)

The substitution of the cyano group (a strong dipole) with chlorine (lipophilic halogen) significantly reduces the compound's polarity.

- **Chromatographic Consequence:** In Reverse-Phase HPLC (C18), 5-Chlorodescyano Citalopram will elute after Citalopram. The "Descyano" nature removes a polar handle, and the "Chloro" addition adds hydrophobic bulk.
- **Solubility Consequence:** While Citalopram HBr dissolves readily in water for formulation, the 5-Chloro Oxalate impurity requires an organic co-solvent (MeOH) to ensure complete

dissolution during analytical standard preparation.

Experimental Protocols: Self-Validating Systems

Standard Stock Solution Preparation (1.0 mg/mL)

Objective: To prepare a stable, accurate reference standard solution for HPLC analysis, avoiding precipitation risks.

Reagents:

- **5-Chlorodescyano Citalopram Oxalate** Reference Standard.[3][4]
- HPLC Grade Methanol (MeOH).
- Milli-Q Water (or equivalent).

Protocol:

- Weighing: Accurately weigh 10.0 mg of the substance into a 10 mL volumetric flask.
 - Validation Step: Ensure the balance stabilizes and the drift is <0.01 mg.
- Primary Dissolution (Critical): Add 5 mL of Methanol (approx. 50% volume).
- Sonication: Sonicate for 2 minutes at ambient temperature.
 - Visual Check: The solution must be perfectly clear with no floating particulates. The oxalate salt dissolves slower than HBr salts; do not skip this step.
- Dilution: Dilute to volume with Methanol (not water).
 - Reasoning: Diluting with water at this stage may cause micro-precipitation due to the "Common Ion Effect" or local solubility limits of the lipophilic free base if the pH shifts.
- Storage: Transfer to an amber vial. Stable for 7 days at 2-8°C.

Working Standard Preparation (System Suitability)

Protocol:

- Pipette 1.0 mL of the Stock Solution (1.0 mg/mL) into a 100 mL flask.
- Dilute to volume with Mobile Phase A / Methanol (80:20 v/v).
- Final Concentration: 10 µg/mL.
- Filtration: Filter through a 0.22 µm PVDF or PTFE syringe filter before injection. Nylon filters may absorb lipophilic impurities (Cl-analog risk).

Analytical Method Integration (HPLC)

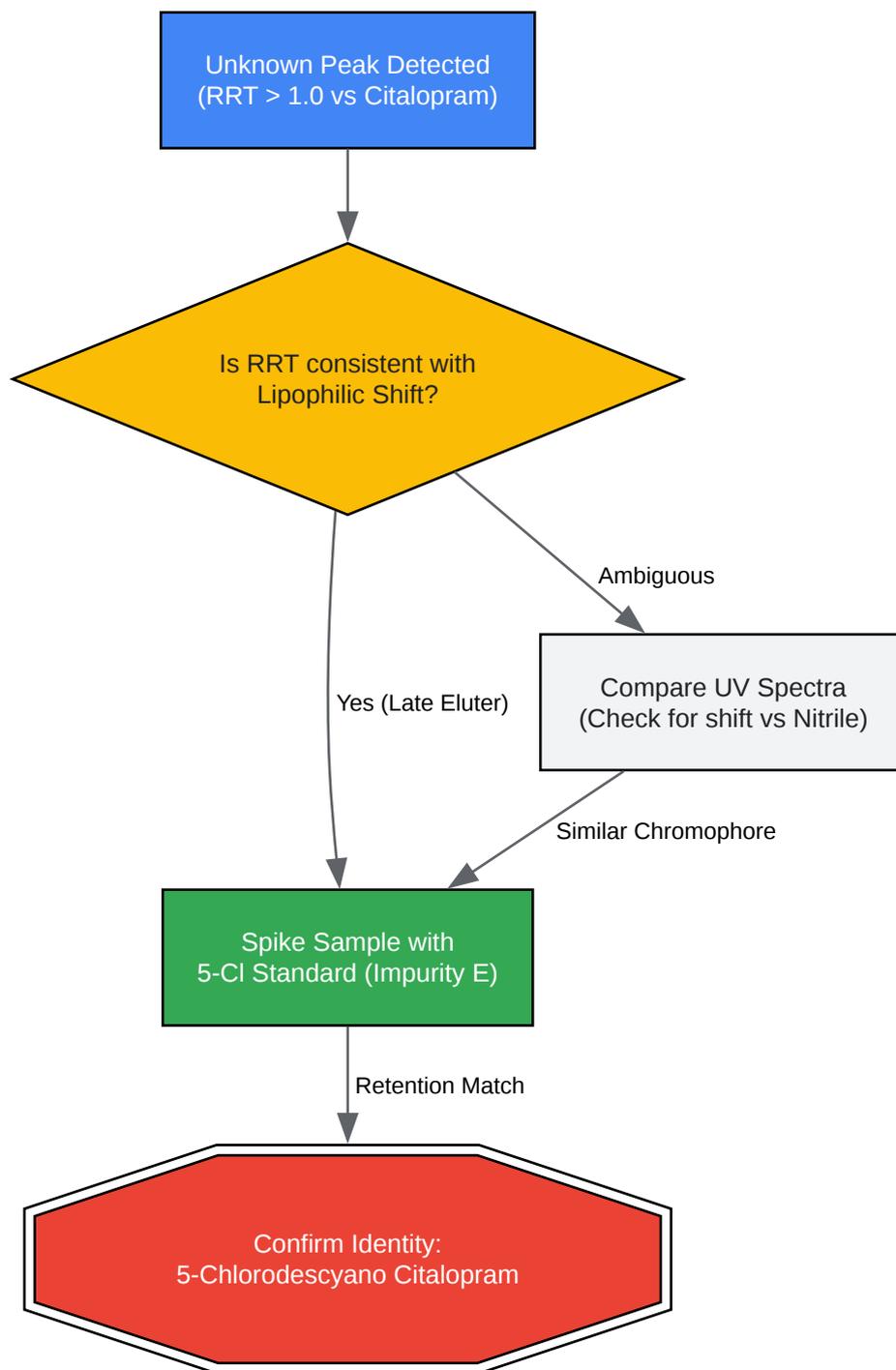
To successfully separate this impurity from Citalopram and other related compounds (Impurity A, B, C), the following chromatographic parameters are recommended based on the solubility and polarity profile.

Recommended HPLC Conditions

- Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB or equivalent).
- Mobile Phase A: Buffer (Phosphate pH 3.0 + Triethylamine).
- Mobile Phase B: Acetonitrile (ACN).
- Gradient:
 - Time 0: 80% A / 20% B
 - Time 25: 50% A / 50% B (The increased organic strength is needed to elute the lipophilic 5-Cl impurity).
- Detection: UV @ 240 nm (The Cl-substitution alters the UV max slightly but 240 nm remains robust).

Logical Workflow: Impurity Profiling

The following DOT diagram outlines the decision matrix for identifying this specific impurity during method development.



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Figure 2: Analytical decision matrix for confirming the presence of 5-Chlorodescyano Citalopram based on retention time (RRT) and solubility-driven elution behavior.

References

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